An In-Depth Technical Guide to the Chemical Properties of 5-Fluoro-2,3-dihydro-1H-isoindole
An In-Depth Technical Guide to the Chemical Properties of 5-Fluoro-2,3-dihydro-1H-isoindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2,3-dihydro-1H-isoindole, also known as 5-fluoroisoindoline, is a fluorinated heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif, a fluorinated isoindoline core, is a key building block in the synthesis of various biologically active molecules. The strategic incorporation of a fluorine atom onto the isoindoline scaffold can significantly modulate the physicochemical and pharmacological properties of the parent molecule, including metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 5-Fluoro-2,3-dihydro-1H-isoindole, offering valuable insights for researchers engaged in the design and development of novel therapeutics.
Physicochemical Properties
The fundamental physicochemical properties of 5-Fluoro-2,3-dihydro-1H-isoindole are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 57584-71-1 | [1][2][3][4] |
| Molecular Formula | C₈H₈FN | [3][4] |
| Molecular Weight | 137.15 g/mol | [3] |
| Appearance | Not explicitly stated, but related isoindolines are often white to off-white crystalline powders or liquids. | |
| Melting Point | Data not available for the free base. | |
| Boiling Point | Data not available for the free base. | |
| Solubility | Data not available. Inferences suggest solubility in common organic solvents. | |
| pKa | Data not available. The nitrogen atom imparts basic properties. |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The protons on the benzene ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The methylene protons of the isoindoline ring system will likely appear as singlets or multiplets in the aliphatic region.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display distinct signals for the eight carbon atoms. The carbon atom directly bonded to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller two- and three-bond carbon-fluorine couplings (²JCF and ³JCF).
Mass Spectrometry (Predicted)
The mass spectrum is expected to show a molecular ion peak (M+) at m/z = 137.15, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of fragments from the isoindoline ring.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will likely exhibit characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹ for the secondary amine), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and a C-F stretching band (typically in the 1000-1400 cm⁻¹ region).
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 5-Fluoro-2,3-dihydro-1H-isoindole is not widely published, general synthetic strategies for fluorinated isoindolines can be inferred from the literature on related compounds.
A plausible synthetic route could involve the reduction of a suitable precursor such as 5-fluorophthalimide or the cyclization of a fluorinated benzyl derivative. For instance, the synthesis of the related 5-fluoro-2-oxindole has been achieved through the cyclization of 4-fluoroisonitrosoacetanilide in the presence of concentrated sulfuric acid, followed by a Wolff-Kishner-Huang Minlon reduction[5]. A similar reductive cyclization strategy could potentially be adapted for the synthesis of 5-fluoroisoindoline.
The reactivity of 5-Fluoro-2,3-dihydro-1H-isoindole is primarily dictated by the secondary amine within the isoindoline ring and the influence of the fluorine substituent on the aromatic ring.
N-Alkylation and N-Acylation
The secondary amine is nucleophilic and readily undergoes reactions with electrophiles. This allows for the straightforward introduction of various substituents on the nitrogen atom, a common strategy in drug development to modulate pharmacological properties.
Electrophilic Aromatic Substitution
The fluorine atom and the amino group will influence the regioselectivity of electrophilic aromatic substitution reactions on the benzene ring. The interplay of the activating effect of the amino group and the deactivating, ortho-para directing effect of the fluorine atom will determine the position of substitution.
Oxidation
The benzylic C-H bonds of the isoindoline ring are susceptible to oxidation. For instance, N-substituted isoindolines can undergo visible-light-mediated aerobic oxygenation to form the corresponding lactams[5].
Applications in Drug Discovery
The 5-fluoroisoindoline scaffold is an important pharmacophore found in a variety of biologically active compounds. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also increase binding affinity to target proteins through favorable electrostatic interactions.
Derivatives of fluorinated indoles and isoindoles have shown a wide range of biological activities, including as inhibitors of enzymes such as α-glucosidase and as potential anticancer agents[6][7][8]. The ability to readily modify the isoindoline nitrogen allows for the generation of diverse libraries of compounds for high-throughput screening in drug discovery programs.
Safety and Handling
Proper safety precautions should be taken when handling 5-Fluoro-2,3-dihydro-1H-isoindole and its derivatives. It is advisable to handle the compound in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[1][9]. Specific hazard information for the hydrochloride salt suggests that it may cause skin, eye, and respiratory irritation[10].
Conclusion
5-Fluoro-2,3-dihydro-1H-isoindole is a valuable building block for the synthesis of complex molecules with potential therapeutic applications. While detailed experimental data for this specific compound is not extensively documented in publicly accessible literature, this guide provides a comprehensive overview of its known and predicted chemical properties based on the behavior of analogous structures. The insights into its synthesis, reactivity, and potential applications are intended to support researchers and scientists in their efforts to develop novel and effective pharmaceuticals. Further investigation into the specific properties and reactions of this compound is warranted to fully exploit its potential in medicinal chemistry.
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